N-[2-(1H-benzimidazol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-[2-(1H-benzimidazol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a benzimidazole moiety, a tetrahydropyran ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives. The next step involves the alkylation of the benzimidazole with an appropriate ethyl halide to introduce the ethyl group.
The tetrahydropyran ring can be constructed via a cyclization reaction, often using a dihydropyran precursor. The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate acyl chloride. The final step involves the coupling of the benzimidazole derivative with the tetrahydropyran derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
N-[2-(1H-benzimidazol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-N-methylamine
- N-(1H-benzimidazol-2-yl)-N-phenylamine
- N-(1H-benzimidazol-2-yl)-N-ethylamine
Uniqueness
N-[2-(1H-benzimidazol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the presence of the tetrahydropyran ring and the methoxyphenyl group, which are not commonly found in similar benzimidazole derivatives. These structural features may contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H25N3O3 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c1-27-18-8-6-17(7-9-18)22(10-14-28-15-11-22)21(26)23-12-13-25-16-24-19-4-2-3-5-20(19)25/h2-9,16H,10-15H2,1H3,(H,23,26) |
InChI Key |
SIMNOKSRVKBMRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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